molecular formula C17H16ClN3O3 B12002460 N-(3-Chloro-4-methylphenyl)-2-(2-(4-methoxybenzylidene)hydrazino)-2-oxoacetamide

N-(3-Chloro-4-methylphenyl)-2-(2-(4-methoxybenzylidene)hydrazino)-2-oxoacetamide

Cat. No.: B12002460
M. Wt: 345.8 g/mol
InChI Key: YZTDHTVIIPSLCP-VXLYETTFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Chloro-4-methylphenyl)-2-(2-(4-methoxybenzylidene)hydrazino)-2-oxoacetamide is a synthetic organic compound that belongs to the class of hydrazones. These compounds are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Chloro-4-methylphenyl)-2-(2-(4-methoxybenzylidene)hydrazino)-2-oxoacetamide typically involves the condensation of 3-chloro-4-methylaniline with 2-(4-methoxybenzylidene)hydrazinecarboxamide. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pH conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for achieving high yields and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or hydrazine derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction may produce amines.

Scientific Research Applications

Chemistry

The compound is used as a building block in the synthesis of more complex molecules and materials

Biology

In biological research, the compound may be studied for its potential as an enzyme inhibitor or as a ligand for receptor binding studies. Its hydrazone moiety is known to interact with various biological targets.

Medicine

The compound may have potential therapeutic applications, such as anti-inflammatory, antimicrobial, or anticancer activities. Research in this area focuses on understanding its mechanism of action and optimizing its pharmacological properties.

Industry

In the industrial sector, the compound may be used in the development of new materials, such as polymers or coatings, with specific properties.

Mechanism of Action

The mechanism of action of N-(3-Chloro-4-methylphenyl)-2-(2-(4-methoxybenzylidene)hydrazino)-2-oxoacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazone moiety can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the compound’s structure allows it to participate in various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Chloro-4-methylphenyl)-2-(2-(4-methoxybenzylidene)hydrazino)-2-oxoacetamide
  • This compound
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of both chloro and methoxy groups. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C17H16ClN3O3

Molecular Weight

345.8 g/mol

IUPAC Name

N-(3-chloro-4-methylphenyl)-N'-[(E)-(4-methoxyphenyl)methylideneamino]oxamide

InChI

InChI=1S/C17H16ClN3O3/c1-11-3-6-13(9-15(11)18)20-16(22)17(23)21-19-10-12-4-7-14(24-2)8-5-12/h3-10H,1-2H3,(H,20,22)(H,21,23)/b19-10+

InChI Key

YZTDHTVIIPSLCP-VXLYETTFSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)OC)Cl

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NN=CC2=CC=C(C=C2)OC)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.